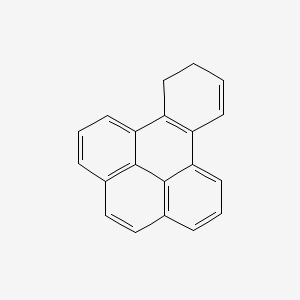
Lithium tetra-1H-pyrrol-1-ylborate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium tetra-1H-pyrrol-1-ylborate(1-): is a chemical compound with the molecular formula C₄H₄BLiN It is known for its unique structure, which includes a lithium ion coordinated to a borate group that is further bonded to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of lithium tetra-1H-pyrrol-1-ylborate(1-) typically involves the reaction of pyrrole with a boron-containing reagent in the presence of a lithium source. One common method is the reaction of pyrrole with boron trifluoride etherate, followed by the addition of lithium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods: Industrial production of lithium tetra-1H-pyrrol-1-ylborate(1-) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Lithium tetra-1H-pyrrol-1-ylborate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form borate esters.
Reduction: It can be reduced to form lithium borohydride derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Lithium aluminum hydride is often used as a reducing agent.
Substitution: Electrophilic reagents such as halogens and nitro compounds are used under controlled conditions.
Major Products:
Oxidation: Borate esters.
Reduction: Lithium borohydride derivatives.
Substitution: Various substituted pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Lithium tetra-1H-pyrrol-1-ylborate(1-) is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds. It is also used in the study of boron chemistry and its interactions with other elements.
Biology: In biological research, this compound is used to study the effects of boron on biological systems. It is also used in the development of boron-containing drugs and as a tool in biochemical assays.
Medicine: The compound has potential applications in medicine, particularly in the development of boron-based drugs for cancer therapy. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool in drug design.
Industry: In the industrial sector, lithium tetra-1H-pyrrol-1-ylborate(1-) is used in the production of advanced materials, including high-performance polymers and ceramics. It is also used in the development of new battery technologies.
Mecanismo De Acción
The mechanism of action of lithium tetra-1H-pyrrol-1-ylborate(1-) involves its interaction with various molecular targets and pathways. The borate group can form stable complexes with biological molecules, influencing their function. The lithium ion can modulate the activity of enzymes and other proteins, leading to changes in cellular processes. The pyrrole ring can participate in electron transfer reactions, further affecting the compound’s biological activity.
Comparación Con Compuestos Similares
Lithium tetrafluoroborate: Another lithium borate compound used in battery electrolytes.
Lithium bis(trifluoromethanesulfonyl)imide: A lithium salt used in high-performance batteries.
Lithium hexafluorophosphate: Commonly used in lithium-ion batteries.
Uniqueness: Lithium tetra-1H-pyrrol-1-ylborate(1-) is unique due to its pyrrole ring, which imparts specific chemical and biological properties
Propiedades
Número CAS |
58179-67-2 |
|---|---|
Fórmula molecular |
C16H16BLiN4 |
Peso molecular |
282.1 g/mol |
Nombre IUPAC |
lithium;tetra(pyrrol-1-yl)boranuide |
InChI |
InChI=1S/C16H16BN4.Li/c1-2-10-18(9-1)17(19-11-3-4-12-19,20-13-5-6-14-20)21-15-7-8-16-21;/h1-16H;/q-1;+1 |
Clave InChI |
UTQCYTAXMDLCNQ-UHFFFAOYSA-N |
SMILES canónico |
[Li+].[B-](N1C=CC=C1)(N2C=CC=C2)(N3C=CC=C3)N4C=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


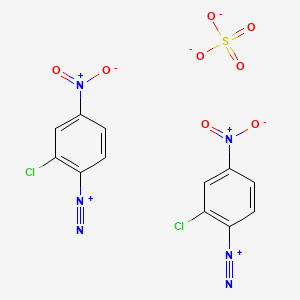

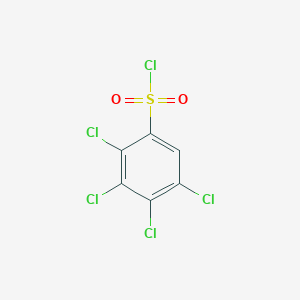
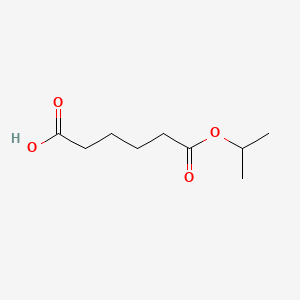
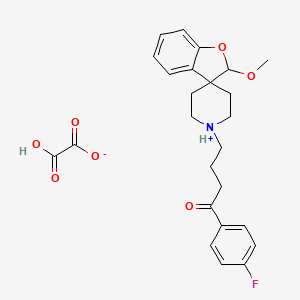
![1,2-Dihydro-6-hydroxy-5-[[4-[4-(isopropyl)benzoyl]phenyl]azo]-4-methyl-2-oxonicotinonitrile](/img/structure/B13768376.png)
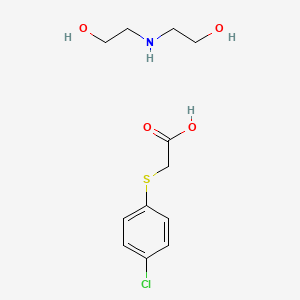
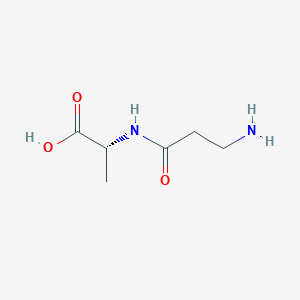
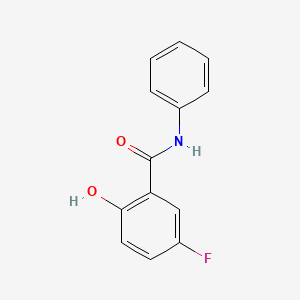


![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)

